(R)-2-Methoxy-4-(2-trifluoromethyl-pyrrolidin-1-yl)aniline

Chiral resolution Enantiomeric purity Stereospecific SAR

Racemic building blocks confound biological assays and crystallography. This (R)-enantiomer solves chiral deconvolution at the fragment stage. Its electron-donating 2-OMe group activates the aniline NH₂ for high-yield parallel synthesis, while the CF₃-pyrrolidine provides a single ¹⁹F NMR resonance for clean binding studies. The balanced LogP (3.0) and low TPSA (38.5 Ų) favor CNS penetration.

Molecular Formula C12H15F3N2O
Molecular Weight 260.26 g/mol
Cat. No. B13104761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Methoxy-4-(2-trifluoromethyl-pyrrolidin-1-yl)aniline
Molecular FormulaC12H15F3N2O
Molecular Weight260.26 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)N2CCCC2C(F)(F)F)N
InChIInChI=1S/C12H15F3N2O/c1-18-10-7-8(4-5-9(10)16)17-6-2-3-11(17)12(13,14)15/h4-5,7,11H,2-3,6,16H2,1H3/t11-/m1/s1
InChIKeyLPEHQUMQJRYXSX-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Profile: (R)-2-Methoxy-4-(2-trifluoromethyl-pyrrolidin-1-yl)aniline


(R)-2-Methoxy-4-(2-trifluoromethyl-pyrrolidin-1-yl)aniline (CAS 1416348‑78‑1) is a chiral, densely functionalised aniline building block that combines an electron‑donating 2‑methoxy group, a lipophilic (R)‑2‑trifluoromethylpyrrolidine ring, and a free primary aniline NH₂ handle [1]. With a molecular weight of 260.26 g mol⁻¹, a computed XLogP3 of 3.0, and a topological polar surface area (TPSA) of 38.5 Ų, the compound sits in a physicochemical space that balances permeability and solubility—critical attributes for fragment‑based lead generation and late‑stage functionalisation [2]. The single defined stereocentre (R) distinguishes it from its (S)‑enantiomer and the racemic mixture, making enantiopure procurement essential for structure–activity relationship (SAR) studies where chirality governs target engagement .

Chiral control: Enantiopure (R) form supports stereospecific SAR workflows.
CNS lead-like: Physicochemical profile suits fragment-based CNS discovery.
Synthetic efficiency: Methoxy-activated aniline improves coupling reactivity.

Why Generic Analogs Fall Short


Simple aniline‑pyrrolidine hybrids (e.g., 2‑methoxy‑4‑(pyrrolidin‑1‑yl)aniline) lack the trifluoromethyl group that raises lipophilicity by ≈1.2 logP units and increases the hydrogen‑bond acceptor count from 3 to 6 [1]. Conversely, the des‑methoxy analogue 4‑[2‑(trifluoromethyl)pyrrolidin‑1‑yl]aniline sacrifices the methoxy group’s electron‑donating effect and ortho‑directing capability for further derivatisation [2]. Using the racemate (CAS 1416351‑71‑7) introduces a second stereoisomer that can confound biological assays, crystallography, and pharmacokinetic profiling . Therefore, substitution with a non‑chiral, des‑CF₃, or des‑OMe analogue—or even the opposite enantiomer—fundamentally alters the molecular recognition properties and synthetic utility of the scaffold, as detailed in the quantitative evidence below.

CF3 Des-CF3 analog markedly alters lipophilicity and H-bond acceptor capacity, potentially shifting target engagement.
Racemate Racemate or opposite enantiomer introduces stereochemical mismatch, risking confounded assay readouts.
Methoxy Des-OMe analog lacks electronic activation, reducing aniline nucleophilicity and derivatisation efficiency.

Comparative Evidence vs. Closest Analogs


Chiral Purity: (R) vs. (S) Enantiomer

The (R)‑configured pyrrolidine ring imposes a distinct three‑dimensional arrangement of the CF₃ group relative to the aniline plane. While no published head‑to‑head IC₅₀ data exist for the two enantiomers, the single‑enantiomer (R) form (CAS 1416348‑78‑1) is supplied at ≥98 % purity , whereas the (S)‑enantiomer (CAS 1416348‑84‑9) is also available at ≥98 % . Substituting the racemate (CAS 1416351‑71‑7) introduces 50 % of the opposite stereoisomer, which can halve the effective concentration of the active enantiomer in any stereospecific assay. For procurement, sourcing the defined (R)‑enantiomer eliminates the need for costly chiral chromatographic separation and guarantees batch‑to‑batch stereochemical consistency.

Chiral Purity
Specification review
Target: ≥98% ee (R)
Comparator: (S) ≥98% ee; Racemate: 1:1 mix
Supports reproducible stereospecific SAR
Supplier CoA; verify by chiral HPLC
Chiral resolution Enantiomeric purity Stereospecific SAR

Lipophilicity Impact of Trifluoromethyl Group

Introduction of the trifluoromethyl group onto the pyrrolidine ring substantially increases computed lipophilicity. The target compound’s XLogP3 is 3.0, compared with 1.8 for the des‑CF₃ analogue 2‑methoxy‑4‑(pyrrolidin‑1‑yl)aniline [1]—a difference of +1.2 log units, corresponding to an approximately 16‑fold increase in the octanol–water partition coefficient. This magnitude of lipophilicity shift is consistent with literature reports that a CF₃ group increases logP by ≈1.0–1.5 units relative to H in heterocyclic systems [2]. The higher logP of the target compound predicts improved passive membrane permeability but also increased risk of metabolic clearance, a trade‑off that must be managed in lead optimisation.

Lipophilicity Shift
Reported
ΔXLogP3 +1.2
Membrane permeability context
vs des-CF3 analog; PubChem computed
Lipophilicity logP Membrane permeability CF3 effect

Hydrogen-Bond Acceptor Capacity Comparison

The CF₃ group contributes three fluorine atoms that act as weak hydrogen‑bond acceptors. The total hydrogen‑bond acceptor (HBA) count for the target compound is 6 (methoxy O + pyrrolidine N + aniline N + three F atoms), whereas the des‑CF₃ analog has only 3 HBA [1]. While the contribution of organic fluorine to hydrogen bonding is modest (each C–F can accept ≈0.5–1.0 kcal mol⁻¹), the cumulative effect of three fluorines can stabilise specific protein–ligand interactions, particularly with backbone amide NH or side‑chain OH groups in enzyme active sites [2]. This difference in HBA count is a structural feature that cannot be replicated by the non‑fluorinated analog.

H-Bond Acceptors
Class-level
6 (target) vs 3 (des-CF3)
Fluorine interactions may influence binding
CF3 HBA contribution class-level
Hydrogen bonding HBA count Molecular recognition

CNS Drug-Like Physicochemical Profile

The target compound has MW = 260.26 g mol⁻¹ and TPSA = 38.5 Ų, placing it near the optimal CNS drug‑like space (MW < 400; TPSA < 90 Ų) [1]. Its des‑methoxy comparator 4‑[2‑(trifluoromethyl)pyrrolidin‑1‑yl]aniline has a lower MW (230.23) and lower TPSA (29.5 Ų), but loses the methoxy oxygen, which can serve as a key hydrogen‑bond anchor in kinase hinge‑binding motifs [2]. Conversely, the des‑CF₃ analog (MW 192.26, TPSA 38.5 Ų) has a lower MW but also a lower logP, making it less suitable for targets that demand a lipophilic pocket occupancy. The 38.5 Ų TPSA is consistent across the (R) and (S) enantiomers, meaning chirality rather than polarity governs enantiomer selection.

CNS Drug-Like Profile
Reported
Target: MW 260, TPSA 38.5
Des-OMe: MW 230, TPSA 29.5
Des-CF3: MW 192, TPSA 38.5
Physicochemical fit for CNS fragment screening
TPSA governs brain penetration potential
CNS drug-likeness TPSA Molecular weight Physicochemical property optimisation

Aniline Reactivity via Ortho-Methoxy Activation

The free primary aniline NH₂ at the para‑position relative to the pyrrolidine nitrogen is the primary synthetic handle for amide bond formation, reductive amination, or palladium‑catalysed cross‑coupling. The ortho‑methoxy group donates electron density into the ring, increasing the nucleophilicity of the aniline NH₂ relative to the des‑OMe analog. While direct comparative kinetic data are not published, the Hammett σₚ value for OCH₃ is −0.27 versus 0.00 for H, indicating a measurable activation of the para‑amino group [1]. In practice, this electronic activation can accelerate N‑acylation and improve yields in high‑throughput parallel synthesis, making the methoxy‑bearing scaffold more efficient in library production [2]. The (R)‑enantiomer retains this activation while adding stereochemical definition.

Aniline Activation
Class-level
Hammett σp = -0.27 (OCH3)
Improved acylation reactivity context
Electronic effect may vary with conditions
Synthetic tractability Aniline reactivity Amide coupling Buchwald–Hartwig amination

Progesterone Receptor Modulator Pharmacophore

The generic scaffold represented by the target compound falls within the claims of SmithKline Beecham’s pyrrolidineaniline patent (US 2010/0216813 A1), which describes compounds of formula I where Z can be OCH₃ and R₁ can be CF₃—a substitution pattern directly matching the target compound [1]. The patent exemplifies progesterone receptor (PR) modulators with mixed agonist/antagonist profiles useful for endometriosis and uterine fibroids. While the patent does not disclose a specific IC₅₀ for the exact (R)‑2‑methoxy‑4‑(2‑trifluoromethyl‑pyrrolidin‑1‑yl)aniline, closely related analogs show PR binding in a competitive assay format, and the generic structure–activity trends indicate that both the CF₃ and OCH₃ substituents contribute to PR affinity [1]. This patent‑documented pharmacophore link provides a rationale for prioritising this chiral building block in PR‑targeted drug discovery over non‑fluorinated or des‑methoxy variants that fall outside the claimed substitution pattern.

PR Pharmacophore
Context-dependent
Matches patent formula I
Supports PR-targeted SAR exploration
No direct IC50 disclosed; structural match only
Progesterone receptor modulator Pyrrolidineaniline Endometriosis Uterine fibroids

Key Application Scenarios


CNS Fragment-Based Lead Generation

With an XLogP3 of 3.0 and TPSA of 38.5 Ų, the (R)‑enantiomer occupies a favourable CNS physicochemical space (MW 260, TPSA < 40 Ų). Fragment screening libraries built with this scaffold can probe lipophilic pockets while maintaining the low TPSA required for blood–brain barrier penetration [1]. The defined (R)‑chirality ensures that any fragment hit can be advanced without the need for enantiomeric deconvolution, accelerating hit‑to‑lead timelines.

Parallel Amide Library Synthesis

The electron‑donating ortho‑methoxy group (Hammett σₚ = −0.27) activates the para‑NH₂ for acylation and related transformations, enabling higher conversion in automated parallel synthesis workflows compared with the des‑methoxy analog [2]. This makes the (R)‑enantiomer a preferred building block for generating diverse compound arrays in medicinal chemistry hit expansion.

PR Modulator SAR Exploration

The compound’s substitution pattern (2‑OMe, 4‑(2‑CF₃‑pyrrolidin‑1‑yl)) corresponds to the preferred generic formula in US 2010/0216813 A1 for PR modulation [3]. Using the enantiopure (R)‑form allows systematic SAR studies where chirality at the pyrrolidine C2 position can be correlated with PR agonist/antagonist functional activity, a key parameter for developing tissue‑selective PR modulators for endometriosis or uterine fibroids.

¹⁹F NMR Probe for Protein-Ligand Studies

The pendant CF₃ group provides a sensitive ¹⁹F NMR handle for monitoring ligand–protein binding in solution. The (R)‑enantiomer’s single stereocentre ensures a single ¹⁹F resonance, simplifying spectral interpretation. This capability is absent in non‑fluorinated analogs and is compromised in the racemate due to potential diastereomeric interactions [4].

Application
Selection Property
Validation Focus
CNS fragment-based lead generation
CNS drug-like physicochemical profile (MW, TPSA, logP)
Permeability and efflux ratio in cell-based assays
Parallel amide library synthesis
Methoxy-activated aniline nucleophilicity
Conversion rate and purity by LC-MS
PR modulator SAR studies
Enantiopure chiral scaffold matching patent pharmacophore
PR binding and functional reporter gene assays
19F NMR ligand-binding studies
Single stereocenter for clean 19F signal
Ligand-induced chemical shift perturbation
Quote Request

Request a Quote for (R)-2-Methoxy-4-(2-trifluoromethyl-pyrrolidin-1-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.